molecular formula C4H7ClN4O2 B14664383 2(1H)-Pyrimidinone, 5,6-diamino-1-hydroxy-, hydrochloride CAS No. 37440-41-8

2(1H)-Pyrimidinone, 5,6-diamino-1-hydroxy-, hydrochloride

Cat. No.: B14664383
CAS No.: 37440-41-8
M. Wt: 178.58 g/mol
InChI Key: ATYDFBRSPHLFNL-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, 5,6-diamino-1-hydroxy-, hydrochloride is a chemical compound with the molecular formula C4H6N4O3·HCl It is known for its unique structure, which includes a pyrimidinone ring substituted with amino and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 5,6-diamino-1-hydroxy-, hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound, followed by the introduction of hydroxy and amino groups through subsequent reactions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 5,6-diamino-1-hydroxy-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or aminated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

2(1H)-Pyrimidinone, 5,6-diamino-1-hydroxy-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 5,6-diamino-1-hydroxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyrimidinone, 4,5-diamino-1-hydroxy-
  • 2(1H)-Pyrimidinone, 5,6-diamino-1-methoxy-
  • 2(1H)-Pyrimidinone, 5,6-diamino-1-chloro-

Uniqueness

Compared to similar compounds, 2(1H)-Pyrimidinone, 5,6-diamino-1-hydroxy-, hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both amino and hydroxy groups in specific positions on the pyrimidinone ring allows for distinct reactivity and interactions, making it a valuable compound for various applications.

Properties

CAS No.

37440-41-8

Molecular Formula

C4H7ClN4O2

Molecular Weight

178.58 g/mol

IUPAC Name

5,6-diamino-1-hydroxypyrimidin-2-one;hydrochloride

InChI

InChI=1S/C4H6N4O2.ClH/c5-2-1-7-4(9)8(10)3(2)6;/h1,10H,5-6H2;1H

InChI Key

ATYDFBRSPHLFNL-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)N(C(=C1N)N)O.Cl

Origin of Product

United States

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